molecular formula C9H11BrOS B13496757 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene

Cat. No.: B13496757
M. Wt: 247.15 g/mol
InChI Key: QSCYLBUOYNHWMC-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene: is an organic compound belonging to the class of substituted benzenes It is characterized by the presence of a bromine atom, a methoxy group, a methyl group, and a methylsulfanyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene typically involves multiple steps, including bromination, methoxylation, and methylation reactions. The methoxy group can be introduced via methoxylation using sodium methoxide and copper bromide . The methylsulfanyl group is added through a thiolation reaction using appropriate thiolating agents.

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly reagents to ensure high yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the sulfoxide or sulfone back to the methylsulfanyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the bromine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Various electrophiles and nucleophiles under acidic or basic conditions.

Major Products:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry:

In chemistry, 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for creating compounds with specific properties.

Biology and Medicine:

The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development. Research into its biological effects and interactions with biological targets is ongoing.

Industry:

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its unique structure allows for the design of molecules with tailored functionalities.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene depends on its specific application. In chemical reactions, its substituents influence its reactivity and the types of reactions it can undergo. For example, the bromine atom can act as a leaving group in substitution reactions, while the methoxy and methylsulfanyl groups can participate in electron-donating or withdrawing interactions, affecting the compound’s overall reactivity.

Comparison with Similar Compounds

Uniqueness:

5-Bromo-2-methoxy-1-methyl-3-(methylsulfanyl)benzene is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H11BrOS

Molecular Weight

247.15 g/mol

IUPAC Name

5-bromo-2-methoxy-1-methyl-3-methylsulfanylbenzene

InChI

InChI=1S/C9H11BrOS/c1-6-4-7(10)5-8(12-3)9(6)11-2/h4-5H,1-3H3

InChI Key

QSCYLBUOYNHWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC)SC)Br

Origin of Product

United States

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